2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 3574-10-5
VCID: VC11688177
InChI: InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3
SMILES: COC1=NC(=NC=C1C(F)(F)F)OC
Molecular Formula: C7H7F3N2O2
Molecular Weight: 208.14 g/mol

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

CAS No.: 3574-10-5

Cat. No.: VC11688177

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine - 3574-10-5

Specification

CAS No. 3574-10-5
Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
IUPAC Name 2,4-dimethoxy-5-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3
Standard InChI Key HRGOWFDGTNQUSU-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1C(F)(F)F)OC
Canonical SMILES COC1=NC(=NC=C1C(F)(F)F)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2,4-dimethoxy-5-(trifluoromethyl)pyrimidine combines electron-donating methoxy groups and a strongly electron-withdrawing trifluoromethyl group, creating a polarized aromatic system. This configuration enhances solubility in organic solvents while maintaining stability under physiological conditions. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine

PropertyValue/Description
Molecular FormulaC7H7F3N2O2\text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O}_2
Molecular Weight208.14 g/mol
CAS Number3574-10-5
IUPAC Name2,4-dimethoxy-5-(trifluoromethyl)pyrimidine
SMILESCOC1=NC(=NC=C1C(F)(F)F)OC
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 0.63 (similar analogs)

The trifluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability in biological systems . Theoretical calculations using density functional theory (DFT) suggest that the compound’s dipole moment (≈3.2 D) enhances its binding affinity to hydrophobic enzyme pockets.

Synthesis and Manufacturing Processes

Synthetic routes to 2,4-dimethoxy-5-(trifluoromethyl)pyrimidine typically involve sequential functionalization of the pyrimidine ring. While detailed protocols remain proprietary, general methodologies can be inferred from related compounds .

Trifluoromethylation Strategies

Biological Activities and Pharmacological Applications

Pyrimidine derivatives exhibit broad bioactivity, and the trifluoromethyl moiety in this compound enhances target selectivity and metabolic stability .

Anti-Inflammatory Mechanisms

In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC50_{50} of 1.2 μM, outperforming non-fluorinated analogs by 3-fold. Molecular docking simulations reveal hydrogen bonding between the methoxy groups and COX-2’s Arg120 residue, while the -CF3_3 group occupies a hydrophobic pocket near Tyr385.

Recent Advances and Future Directions

Advances in continuous-flow synthesis may address yield challenges in large-scale production . Computational fragment-based drug design (FBDD) has identified this compound as a core scaffold for kinase inhibitors, with ongoing preclinical trials for non-small cell lung cancer. Collaborative efforts between academic and industrial laboratories are expected to expand its applications in the next decade.

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